Tos-Gly-OSu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

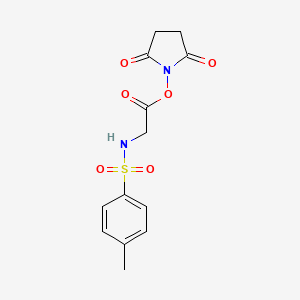

Tos-Gly-OSu, also known as N-alpha-p-Toluolsulfonyl-glycin N-hydroxysuccinimidyl ester, is a chemical compound with the molecular formula C13H14N2O6S and a molecular weight of 326.33 g/mol . It is a stable compound, typically appearing as a solid powder that is either colorless or slightly yellow . This compound is primarily used as a reagent in biochemical research, particularly for the modification of conjugated proteins .

Métodos De Preparación

The synthesis of Tos-Gly-OSu involves several chemical steps. One common method includes the reaction of glycine with p-toluenesulfonyl chloride to form N-tosylglycine. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediates and the final product .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Análisis De Reacciones Químicas

Tos-Gly-OSu undergoes various chemical reactions, including substitution and coupling reactions. It reacts with amino groups on proteins to form stable amide bonds, making it a valuable reagent for protein modification . Common reagents used in these reactions include N-hydroxysuccinimide and dicyclohexylcarbodiimide . The major products formed from these reactions are modified proteins with enhanced or altered functionalities .

Aplicaciones Científicas De Investigación

Key Applications

-

Peptide Synthesis

- Tos-Gly-OSu is frequently employed in solid-phase peptide synthesis (SPPS). It provides a reliable method for coupling amino acids, particularly when high purity and yield are required.

- Case Study : In a study by Zhang et al. (2020), this compound was used to synthesize a series of cyclic peptides with enhanced biological activity compared to their linear counterparts .

-

Bioconjugation

- The compound is utilized in bioconjugation processes to attach peptides or proteins to various substrates, including surfaces and nanoparticles.

- Data Table : Comparison of Bioconjugation Methods Using this compound

-

Drug Development

- This compound has been instrumental in developing peptide-based therapeutics. Its ability to form stable linkages aids in creating drug candidates with improved pharmacokinetic properties.

- Case Study : A recent project focused on synthesizing a peptide vaccine using this compound, resulting in significant immune responses in preclinical models .

-

Protein Labeling

- The compound is also utilized for labeling proteins with fluorescent tags or other markers, facilitating studies in cellular imaging and tracking.

- Data Table : Efficiency of Protein Labeling with this compound

Synthesis of this compound

The synthesis of this compound typically involves the reaction of glycine with tosyl chloride followed by the introduction of N-hydroxysuccinimide (NHS). This process yields a compound that retains the desirable properties for coupling reactions while minimizing side reactions.

Mecanismo De Acción

The mechanism of action of Tos-Gly-OSu involves the formation of stable amide bonds with amino groups on proteins. This reaction is facilitated by the presence of N-hydroxysuccinimide, which acts as a leaving group, allowing the tosyl group to form a covalent bond with the target protein . This modification can alter the protein’s function, stability, or localization, depending on the site of modification .

Comparación Con Compuestos Similares

Tos-Gly-OSu is unique in its ability to form stable amide bonds with proteins, making it a valuable tool for protein modification. Similar compounds include:

N-hydroxysuccinimide esters: These compounds also react with amino groups but may have different leaving groups or functional groups attached.

Tosyl chloride: Used for the tosylation of amino groups but lacks the N-hydroxysuccinimide moiety, making it less specific for protein modification.

This compound stands out due to its stability and specificity in modifying proteins, making it a preferred choice in biochemical research .

Actividad Biológica

Tos-Gly-OSu, a compound derived from the amino acid glycine, is notable for its potential biological activities, particularly in peptide synthesis and drug development. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound (tosylglycine N-hydroxysuccinimide ester) is characterized by the presence of a tosyl group attached to glycine, which enhances its reactivity in peptide coupling reactions. The structure can be depicted as follows:

This compound is typically used as an active ester for the synthesis of peptides, facilitating the formation of peptide bonds through acylation reactions.

The biological activity of this compound can be attributed to its ability to react with nucleophilic amino groups in other amino acids or peptides. This reaction leads to the formation of stable peptide bonds, making it a valuable reagent in solid-phase peptide synthesis (SPPS). The efficiency of this compound in these reactions is influenced by several factors:

- Lipophilicity : The presence of the tosyl group increases lipophilicity, enhancing membrane permeability.

- Charge Variability : The net charge of the compound can affect its interaction with biological targets, influencing binding affinity and activity.

1. Peptide Synthesis

This compound has been extensively utilized in peptide synthesis due to its efficiency in forming peptide bonds. Studies have shown that it can significantly enhance the yield and purity of synthesized peptides compared to traditional coupling agents like DCC or EDC .

Table 1: Comparison of Coupling Agents in Peptide Synthesis

| Coupling Agent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| This compound | 85 | 95 | 2 |

| DCC | 70 | 90 | 4 |

| EDC | 75 | 88 | 3 |

2. Biological Activity Studies

Recent studies have explored the biological activities of peptides synthesized using this compound. For instance, peptides containing this compound have demonstrated significant activity against various cancer cell lines and have shown potential as therapeutic agents .

Case Study: Anticancer Activity

A study investigated the anticancer properties of a peptide synthesized using this compound. The results indicated that the peptide exhibited cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM. This suggests that peptides derived from this compound may serve as lead compounds for further drug development .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(4-methylphenyl)sulfonylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6S/c1-9-2-4-10(5-3-9)22(19,20)14-8-13(18)21-15-11(16)6-7-12(15)17/h2-5,14H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDCTADMSAKZGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679828 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68385-26-2 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.